molecular formula C10H18N2O2 B566131 Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1228675-18-0

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B566131
CAS No.: 1228675-18-0
M. Wt: 198.266
InChI Key: MALCQJIQWIWGOV-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a chemical compound with the Inchi Code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of this compound is 198.27 . Its Inchi Code is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is between 2-8°C, and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

  • Scalable Synthesis of Enantiomerically Pure Derivatives : An efficient and scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is described, with significant improvements over original routes, including an innovative approach starting from chiral lactone and an epimerization/hydrolysis step to avoid purification issues (Maton et al., 2010).

  • New Method for Substituted Derivatives : A new method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes from related compounds was proposed, revealing multiple conformations in solution (Yakovlev et al., 2000).

  • Synthesis of trans-4-Triazolyl-Substituted Derivatives : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a related compound, serving as a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011).

  • Conformationally Constrained Amino Acids : Synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, potentially useful in medicinal chemistry due to its bicyclic nature and conformational constraints (Hart & Rapoport, 1999).

  • Piperidine Derivatives Fused to a Tetrahydrofuran Ring : Intramolecular nucleophilic opening of the oxirane ring in related compounds, creating tert-butyl derivatives, which are useful for further chemical modifications (Moskalenko & Boev, 2014).

  • Cyclic CN2 Carbene in Solution : Evidence for the intermediacy of diazirinylidene in the fragmentation of related compounds, suggesting a potential role in organic synthesis (Hanzlová et al., 2014).

  • Synthesis of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid : A full study on synthesizing this unnatural amino acid with potential applications in medicinal chemistry (Napolitano et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCQJIQWIWGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228675-18-0
Record name tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl (±)-9H-fluoren-9-ylmethyl 2,5-diazabicyclo[4.1.0]heptane-2,5-dicarboxylate (1.05 g, 2.50 mmol) was dissolved in Ether (25 mL) and was treated with 1-octanethiol (3.65 g, 24.97 mmol) at room temperature for 10 minutes. Then DBU (0.151 mL, 0.999 mmol) was added. Let mixture stir for 4 hours. Then solvent and extra 1-Octanethiol was removed under reduced pressure. And residue was put on 40 gram silica gel column and eluted on ISCO (0-15% MeOH/EtOAc). Removing solvent gave the title compound. 1H NMR (ppm) (500 MHz, CDCl3): δ 3.51-3.45 (1H, m), 3.05-2.58 (5H, m), 1.71 (1H, s), 1.45 (9H, s), 0.88-0.77 (1H, m), 0.53-0.44 (1H, m).
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0.151 mL
Type
reactant
Reaction Step Three

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